5-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide
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Overview
Description
The compound “5-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups, including a carboxamide, a thiophene ring, a pyridine ring, and a piperidine ring . These functional groups suggest that this compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxamide group could make it more soluble in polar solvents .Scientific Research Applications
Molecular Interactions and Pharmacophore Models
One area of research involves the molecular interaction of derivatives of 5-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide with specific receptors, such as the CB1 cannabinoid receptor. Studies have utilized computational methods to analyze conformational behaviors and develop pharmacophore models, contributing to a deeper understanding of receptor-ligand interactions and aiding in the design of receptor-specific drugs (Shim et al., 2002).
Synthesis and Biological Activity
Research has been conducted on the synthesis of novel compounds derived from this compound and related structures, investigating their potential as anti-inflammatory, analgesic, and antimicrobial agents. These studies explore the chemical synthesis of new derivatives and evaluate their biological activities, offering potential applications in the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Novel Synthesis Techniques
Innovative synthesis techniques for related compounds have been explored, including reactions with primary and secondary alkylamines to create novel derivatives. These studies not only contribute to the chemical literature by providing new methods for synthesizing complex molecules but also investigate the mechanisms of formation and potential applications of these compounds (Lee & Kim, 1993).
Optimization of Chemical Functionalities
Research into optimizing the chemical functionalities of indole-2-carboxamides, closely related to the compound of interest, aims to improve their efficacy as allosteric modulators for specific receptors. These studies highlight the importance of structural modifications in enhancing binding affinity and selectivity, offering insights into the rational design of more effective therapeutic agents (Khurana et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been shown to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It’s known that similar compounds interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities , which could suggest potential effects of this compound.
Action Environment
Such factors can play a significant role in the effectiveness of similar compounds .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
5-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to bind to certain receptors and enzymes, influencing their activity. For example, it may interact with serine/threonine-protein kinases, which are involved in regulating various cellular processes . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s specificity and affinity for its targets.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of kinases and other signaling molecules, leading to changes in downstream signaling cascades . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes involved in cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding to specific enzymes or receptors, leading to their inhibition or activation. For example, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Alternatively, it may activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can result in significant changes in cellular signaling and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, it may induce adverse effects such as toxicity or off-target interactions. Studies in animal models have identified threshold doses at which the compound transitions from being beneficial to potentially harmful. These findings are critical for determining safe and effective dosage ranges for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile. Understanding these pathways is essential for optimizing the compound’s use in research and therapeutic contexts.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, the compound may be actively transported into cells by membrane transporters or bind to intracellular proteins that facilitate its distribution. These processes are important for determining the compound’s bioavailability and targeting within the body.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Once localized, it can interact with biomolecules within these compartments, modulating their activity and contributing to its overall biochemical effects. Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential therapeutic applications.
Properties
IUPAC Name |
5-chloro-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c17-15-2-1-14(22-15)16(21)19-11-12-5-9-20(10-6-12)13-3-7-18-8-4-13/h1-4,7-8,12H,5-6,9-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKNOEJRKMHJAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.